molecular formula C16H16N4O2S B162346 Sulfapyrazole CAS No. 852-19-7

Sulfapyrazole

Cat. No. B162346
CAS RN: 852-19-7
M. Wt: 328.4 g/mol
InChI Key: MTERSQYMYBGZTP-UHFFFAOYSA-N
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Description

Sulfapyrazole is a type of drug that belongs to the class of medications known as uricosurics . It is used in the treatment of chronic or intermittent gouty arthritis .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Sulfapyrazole, has been a topic of interest in recent years. The literature suggests that the most rational pathway for the synthesis of sulfur-containing pyrazoles is based on intra- and intermolecular (3 + 2) coupling (namely, CCC + NN) reactions with tandem C- or N-ring functionalization by sulfanyl or sulfone groups .


Molecular Structure Analysis

The molecular structure of Sulfapyrazole and similar compounds can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Modern instruments for SC-XRD analysis have evolved to analyze smaller crystals and deliver a structure easier .


Chemical Reactions Analysis

Chemical reactions involving Sulfapyrazole and similar compounds often involve alterations of oxidation states. These redox processes frequently pass through intermediates with short life-times, making their study challenging . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Sulfapyrazole can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Pharmacokinetic Studies and Drug Interactions

Sulfasalazine, a compound related to Sulfapyrazole, has been studied as a probe substrate for the Breast Cancer Resistance Protein (BCRP) activity. Research focused on the impact of genetic variation and the coadministration of inhibitors like pantoprazole on the pharmacokinetics of sulfasalazine and its metabolites. However, this study concluded that the pharmacokinetics of oral sulfasalazine are not sensitive enough to genetic variation or inhibitors to be useful as a clinical probe substrate for BCRP activity (Adkison et al., 2010).

Antimicrobial Properties

Sulfonamides, including Sulfapyrazole, have been extensively used as antimicrobial agents. Their importance is particularly notable in developing countries where the use of antibiotics is challenging due to storage issues and lack of medical personnel. They are primarily used in treating urinary tract infections and specific microbial infections. The mechanism of action of sulfonamides is bacteriostatic rather than bactericidal, with their effectiveness being attributed to various physicochemical properties (Weidner-Wells & Macielag, 2003).

Veterinary Applications

Sulfachlorpyrazine (SCP), a variant of Sulfapyrazole, is used to treat coccidian infections in turkeys. A study on the residue depletion of SCP in turkeys suggests a withdrawal period of 21 days before medicated turkeys can be slaughtered to ensure consumer safety (Łebkowska-Wieruszewska & Kowalski, 2010).

Patent Review and Therapeutic Applications

A review of sulfonamide inhibitors, including Sulfapyrazole derivatives, covers their application in treating bacterial infections, HIV, and various other conditions. These compounds have been used in therapies for cancer, glaucoma, inflammation, and even Alzheimer’s disease (Gulcin & Taslimi, 2018).

Environmental Impact and Residue Analysis

The environmental fate of veterinary sulfonamide antibiotics, such as Sulfapyrazole, has been studied in terms of their transport with surface runoff on grassland. This research is crucial for assessing the environmental impact of these compounds (Burkhardt et al., 2005).

Future Directions

The future directions in the field of drug delivery, including drugs like Sulfapyrazole, involve the development of new controlled drug delivery systems. These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction .

properties

IUPAC Name

4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTERSQYMYBGZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234391
Record name Sulfazamet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfapyrazole

CAS RN

852-19-7
Record name Sulfazamet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfazamet [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfazamet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfapyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAZAMET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K980HZ9QO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
B Elfering - … of porcine atrophie rhinitis by using sulfapyrazole., 1970 - cabdirect.org
The use of sulfapyrazole (Vesulong) in the control of atrophie rhinitis was first reported by Janiak in 1967 [see VB 38, abst. 2398]. Elfering applied the method of daily injection of the …
Number of citations: 0 www.cabdirect.org
M Kuhnert-Brandstätter, O Dietmaier - Microchimica Acta, 1979 - Springer
… Examples for the two types of monotropic transformations are given with sulfapyrazole and cotoin: in the first case, there is a maximum curve, and in the latter a monotonically rising …
Number of citations: 0 link.springer.com
D Suo, P Wang, Z Xiao, S Zhang… - Journal of agricultural …, 2019 - ACS Publications
A method for the simultaneous determination of 27 sulfonamides in poultry feathers using ultra performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) was …
Number of citations: 20 pubs.acs.org
J Wu, C Han, X Cao, Z Lv, C Wang, X Huo, L Feng… - Analytica Chimica …, 2022 - Elsevier
… of MAO-A could strongly block the fluorescence emergence after incubated with MAO-A; other inhibitors for CYP450 enzymes including Quinidine, α-naphthoflavone, Sulfapyrazole and …
Number of citations: 11 www.sciencedirect.com
S Cheng, Z Wei, X Zhiming, L Yang, F Xia - Analytical Methods, 2021 - pubs.rsc.org
A method was established for the simultaneous trace analysis and identification of 27 sulfonamides and 6 sulfonamide potentiators in eggs by ultrahigh-performance liquid …
Number of citations: 6 pubs.rsc.org
X Chen, Z Liao, C Li, G Huang, Y Song… - Journal of Chinese …, 2021 - search.ebscohost.com
In the present study, we aimed to investigate the interaction between atractylenolide II (AT-II) and CYP450 enzyme in human liver microsomes, and to lay a theoretical foundation for …
Number of citations: 0 search.ebscohost.com
M Hu, Y Li, F You, J Bai, X Fan, S Zhao, Y Sun… - European Journal of …, 2020 - Elsevier
… Besides, high concentration of sulfapyrazole and quinidine also showed inhibition (39%-60%) for the formations of M4 and M5. Furafylline, DETC or ticlopidine showed no significant …
Number of citations: 5 www.sciencedirect.com
R Xu, C Yang, L Huang, W Lv, W Yang… - Journal of Agricultural …, 2022 - ACS Publications
Sulfonamide antibiotics (SAs) are widely used in animal husbandry and aquaculture, and the excess residues of SAs in animal-derived foods will harm the health of consumers. In reality…
Number of citations: 7 pubs.acs.org
D Suo, S Zhang, Z Song, S Wang, Y Li, X Fan - Molecules, 2022 - mdpi.com
An ionic liquid-modified molecularly imprinted polymer (IL-MIP) composite with sulfamethazine as a template molecule and methyl acrylic acid and 1-aminopropyl-3-methylimidazolium …
Number of citations: 5 www.mdpi.com
M Qie, Y Zhao, S Yang, W Wang, Z Xu - Journal of Chromatography A, 2019 - Elsevier
In order to address the specific question of food safety in livestock and poultry, it is imperative to monitor veterinary drugs at every moment in the process of livestock and poultry …
Number of citations: 16 www.sciencedirect.com

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